Methyl difluoro(4-nitrophenyl)acetate is an organic compound with the molecular formula C10H8F2N O4 and a molecular weight of 245.18 g/mol. It is classified as a fluorinated aromatic ester, notable for its potential applications in medicinal chemistry and organic synthesis. The compound contains both a nitro group and difluoromethyl substituents, which contribute to its chemical reactivity and biological properties.
Methyl difluoro(4-nitrophenyl)acetate can be sourced from various chemical suppliers and databases such as PubChem and ChemSpider. It falls under the category of hazardous substances according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), specifically marked as harmful if swallowed, causing skin irritation, and eye irritation .
The synthesis of methyl difluoro(4-nitrophenyl)acetate typically involves several steps:
The molecular structure of methyl difluoro(4-nitrophenyl)acetate can be described as follows:
CCOC(=O)C(C1=CC=C(C=C1)[N+](=O)[O-])(F)F
UXKDKOBQYMDAIP-UHFFFAOYSA-N
Methyl difluoro(4-nitrophenyl)acetate can participate in various chemical reactions due to its functional groups:
The mechanism of action for methyl difluoro(4-nitrophenyl)acetate is primarily based on its interactions at the molecular level:
Methyl difluoro(4-nitrophenyl)acetate has several scientific applications:
CAS No.: 7432-25-9
CAS No.: 39825-23-5
CAS No.: 40642-83-9
CAS No.:
CAS No.: 485-13-2
CAS No.: